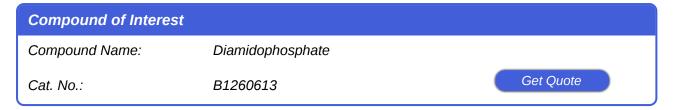


Diamidophosphate Reactivity: A Comparative Guide for Experimental and Theoretical Cross-Validation

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental findings and theoretical models concerning the reactivity of **diamidophosphate** (DAP), a key phosphorylating agent in prebiotic chemistry and a potential tool in synthetic biology and drug development. The following sections detail quantitative experimental data, outline key experimental protocols, and visualize proposed reaction pathways to offer a clear framework for understanding and applying DAP's unique chemical properties.

Data Presentation: Quantitative Analysis of Diamidophosphate Reactivity

The reactivity of **diamidophosphate** has been demonstrated across various substrates and reaction conditions. The following tables summarize key quantitative data from experimental studies, offering a comparative overview of product yields under different environments.

Table 1: Phosphorylation of Uridine with **Diamidophosphate** under Various Conditions



Reaction Condition	Substrate	Product	Yield (%)	Time	Reference
Aqueous Solution (pH 5.5-10, 50°C)	Uridine	2',3'-cyclic UMP, 2'-UMP, 3'-UMP, 5'- UMP	Low (unspecified)	Days to weeks	[1][2]
Aqueous Aerosol	Uridine	Uridine-2',3'- cyclophospha te	~6.5–10%	< 1 hour	[3][4][5]
Wet-Dry Cycles (up to 80°C, with additives)	Cytidine	Total Phosphorylat ed Products	up to 90%	Not specified	[6]
Paste-like (with imidazole)	Uridine	2',3'-cyclic UMP and Oligouridylate s	~80% (for c- UMP)	30 days	[2]

Table 2: Phosphorylation of Deoxyribonucleosides with **Diamidophosphate**

Reaction Condition	Substrate	Product	Yield (%)	Reference
Paste-like (with 2- aminoimidazole)	Pyrimidine Deoxyribonucleo sides	5'-O- amidophosphate s	~60%	[7]
Paste-like (with 2- aminoimidazole, in presence of pyrimidines)	Purine Deoxyribonucleo sides	5'- amidophosphate nucleotides	Increased to ~20%	[8]

Table 3: Phosphorylation and Oligomerization of Amino Acids with **Diamidophosphate**



Reaction Condition	Substrate	Product	Observations	Reference
Aqueous Solution	Glycine, Aspartic Acid, Glutamic Acid	Oligopeptides	Formation of short peptides	[2][8]
Aqueous Solution	Glycine	Oligopeptides	Quantitative phosphorylation as intermediate	[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of experimental findings. Below are summaries of key experimental protocols for DAP-mediated reactions.

Protocol 1: Phosphorylation of Uridine in Aqueous Aerosols

This protocol, adapted from Castañeda et al. (2019), demonstrates the enhanced reactivity of DAP in an aerosol environment.[3]

- Solution Preparation: An aqueous solution of uridine and **diamidophosphate** is prepared.
- Aerosol Generation: The solution is atomized into a Teflon chamber, creating a suspension of aerosol particles.
- Reaction: The aerosol particles are suspended in the chamber for a specified reaction time (e.g., less than 1 hour).
- Sample Collection: The aerosol products are collected on a filter.
- Analysis: The collected products are reconstituted in water and analyzed using Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI LC-MS).

Protocol 2: Phosphorylation of Nucleosides under Wet-Dry Cycles



This method, described by Cruz et al. (2023), utilizes wet-dry cycles to enhance phosphorylation efficiency.[6]

- Reaction Mixture: An aqueous solution containing the nucleoside, **diamidophosphate**, and additives (e.g., formamide, cyanamide, urea) is prepared at a specific pH (range 6-10).
- Wet-Dry Cycling: The reaction mixture is subjected to repeated cycles of hydration (wet) and dehydration (dry) at elevated temperatures (up to 80°C).
- Analysis: The resulting products are analyzed to determine the yield and regioselectivity of phosphorylation.

Protocol 3: "Paste" Conditions for Phosphorylation and Oligomerization

As detailed by Gibard et al. (2018), "paste-like" conditions with low water activity can drive phosphorylation and oligomerization.[2]

- Solid Mixture: The substrate (e.g., uridine), **diamidophosphate**, and an activator such as imidazole are mixed in a solid state.
- Hydration: A small amount of water is added to the solid mixture to create a paste-like consistency.
- Incubation: The reaction paste is incubated at room temperature for an extended period (e.g., 30 days).
- Analysis: The products are extracted and analyzed to identify phosphorylated monomers and oligomers.

Theoretical Models and Reaction Pathways

While detailed quantitative theoretical models and computational studies specifically on the reaction mechanisms of **diamidophosphate** remain limited, experimental evidence supports several proposed reaction pathways. These qualitative models provide a logical framework for understanding DAP's reactivity.

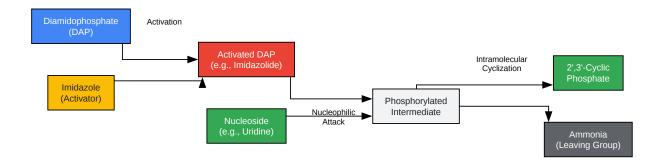


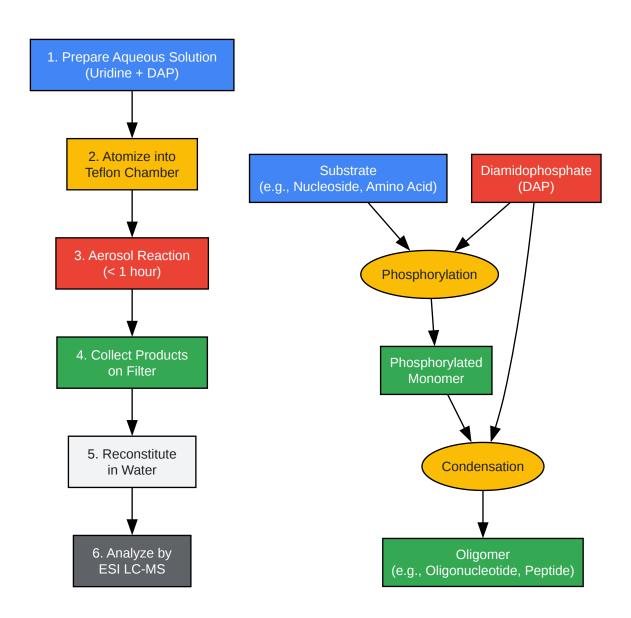
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Proposed Mechanism for Nucleoside Phosphorylation

Experimental studies suggest a direct nucleophilic attack of a hydroxyl group from the nucleoside on the phosphorus center of DAP. The protonated amino groups of DAP act as leaving groups.[2] In the case of ribonucleosides, the 2' and 3' hydroxyls can participate in the formation of a 2',3'-cyclic phosphate intermediate, which is a common product.[2][8] The presence of activators like imidazole is thought to facilitate this process by preventing the self-condensation of DAP and potentially forming a more reactive imidazolide derivative.[3]







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